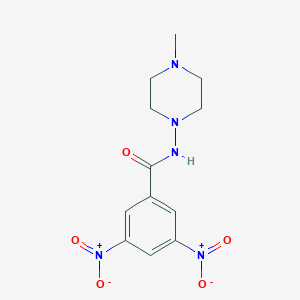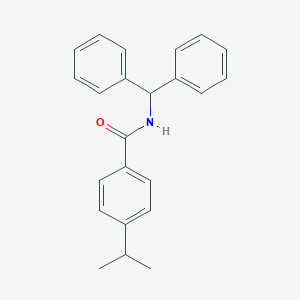![molecular formula C44H46N6O2 B457484 N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide]](/img/structure/B457484.png)
N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide] is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinecarboxamide core, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide] involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the 3-methylphenyl group and subsequent functionalization to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline and phenyl groups can be oxidized under specific conditions, leading to the formation of quinoline N-oxides and phenyl ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide] has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Its quinolinecarboxamide core is known for antimicrobial and anticancer activities, suggesting potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide] involves its interaction with molecular targets such as enzymes or receptors. The quinolinecarboxamide core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds include other quinolinecarboxamides and phenyl-substituted quinolines. Compared to these compounds, N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide] is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 4-amino-3-methylphenyl(phenyl)methanone
- 2-methylphenyl(3-methylphenyl)methanone
This detailed article provides a comprehensive overview of N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C44H46N6O2 |
|---|---|
Poids moléculaire |
690.9g/mol |
Nom IUPAC |
2-(3-methylphenyl)-N-[3-[4-[3-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C44H46N6O2/c1-31-11-7-13-33(27-31)41-29-37(35-15-3-5-17-39(35)47-41)43(51)45-19-9-21-49-23-25-50(26-24-49)22-10-20-46-44(52)38-30-42(34-14-8-12-32(2)28-34)48-40-18-6-4-16-36(38)40/h3-8,11-18,27-30H,9-10,19-26H2,1-2H3,(H,45,51)(H,46,52) |
Clé InChI |
OOAODAJLAOHQFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCN(CC4)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC(=C7)C |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCN(CC4)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC(=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B457405.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}phenyl)acrylamide](/img/structure/B457407.png)
![2-(2,4-Dimethylphenyl)-4-[(4-{4-nitrophenyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B457410.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B457413.png)

![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B457416.png)
![2-Amino-4-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B457418.png)

![1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B457422.png)

![2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE](/img/structure/B457424.png)
